4-[(4-Bromobenzyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
InChI Key |
SUSBVHOZFNUIIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Br |
solubility |
45.9 [ug/mL] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Molecular Confirmation
The molecular structure of 4-[(4-Bromobenzyl)amino]benzoic acid has been unequivocally confirmed through a suite of high-resolution spectroscopic methods. These techniques provide complementary information, ensuring a comprehensive assignment of its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the precise connectivity and chemical environment of atoms within the molecule. Experiments conducted in dimethyl sulfoxide-d₆ (DMSO-d₆) provide detailed insights into the proton and carbon skeletons. acs.org
In the ¹H NMR spectrum, a singlet corresponding to the carboxylic acid proton (COOH) is observed at a downfield chemical shift of 12.01 ppm. acs.org The aromatic protons appear as distinct doublets and a triplet. Protons on the benzoic acid ring are observed at 7.63 ppm and 6.56 ppm, while the protons on the bromobenzyl ring appear at 7.50 ppm and 7.28 ppm. acs.org A triplet at 7.05 ppm is assigned to the amine proton (NH), and a doublet at 4.30 ppm corresponds to the methylene bridge protons (CH₂). acs.org
The ¹³C NMR spectrum further corroborates the structure. acs.org The carbonyl carbon of the carboxylic acid group is identified at 167.37 ppm. acs.org The aromatic carbons resonate within the typical range of 111.20 to 152.15 ppm, including the carbon attached to the bromine atom at 119.72 ppm. The methylene carbon provides a characteristic signal at 45.18 ppm. acs.org
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.01 | Singlet | - | 1H | COOH |
| 7.63 | Doublet | 8.72 | 2H | Ar-H |
| 7.50 | Doublet | 8.35 | 2H | Ar-H |
| 7.28 | Doublet | 8.33 | 2H | Ar-H |
| 7.05 | Triplet | 6.05 | 1H | NH |
| 6.56 | Doublet | 8.76 | 2H | Ar-H |
| 4.30 | Doublet | 5.86 | 2H | CH₂ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Number of Carbons | Assignment |
| 167.37 | 1C | COOH |
| 152.15 | 1C | Ar-C |
| 139.00 | 1C | Ar-C |
| 131.19 | 2C | Ar-CH |
| 131.05 | 2C | Ar-CH |
| 129.31 | 2C | Ar-CH |
| 119.72 | 1C | Ar-C-Br |
| 117.40 | 1C | Ar-C |
| 111.20 | 2C | Ar-CH |
| 45.18 | 1C | CH₂ |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups present in the molecule through their characteristic vibrational frequencies. The Fourier Transform Infrared (FT-IR) spectrum, recorded using an Attenuated Total Reflectance (ATR) accessory, displays several key absorption bands. acs.org A broad band observed in the region of 2515–3100 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. acs.org The N-H stretch of the secondary amine is identified by a sharp peak at 3422 cm⁻¹. A strong absorption at 1653 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. acs.org
FT-IR Spectroscopic Data
| Frequency (ν) cm⁻¹ | Assignment |
| 3422 | N-H Stretch |
| 2515-3100 | O-H Stretch (Carboxylic Acid) |
| 1653 | C=O Stretch (Carboxylic Acid) |
Detailed experimental Raman analysis for this specific compound was not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum for this compound was recorded in a 5 x 10⁻⁵ M dimethyl sulfoxide (DMSO) solution. acs.org This analysis is part of a broader study where theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) were employed to support the experimental UV-Vis spectra of a series of related 4-(benzylamino)benzoic acid derivatives. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the compound, thereby confirming its elemental composition and molecular formula. The structure of this compound was confirmed by mass spectrometry, which is a crucial step for verifying the successful synthesis of the target molecule. acs.orgacs.org
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
The definitive three-dimensional structure of this compound in the solid state was determined by Single Crystal X-ray Diffraction (SC-XRD). acs.org This powerful analytical technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into its molecular conformation.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Hydrogen Bonding: A predominant feature in the crystal lattice is the presence of strong hydrogen bonds. The carboxylic acid group is a key participant, forming classic carboxyl-carboxyl hydrogen-bonded dimers. researchgate.netnih.gov In this common R22(8) ring motif, the hydroxyl hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a robust centrosymmetric dimer. researchgate.netnih.gov
Beyond this primary interaction, the secondary amine (N-H) group also participates in hydrogen bonding. These N-H···O interactions link the dimeric units into a more extended network, further stabilizing the crystal structure. This intricate network of hydrogen bonds is fundamental to the supramolecular aggregation of the compound. nih.govresearchgate.net
The combination of strong hydrogen-bonded dimers and weaker intermolecular forces results in a well-defined, three-dimensional supramolecular architecture. rsc.org
Crystallographic Refinement and Data Interpretation
The quality and accuracy of a crystal structure determination are assessed through various crystallographic refinement parameters. For this compound, single-crystal X-ray diffraction data provides the basis for this analysis. acs.org The refinement process involves adjusting a theoretical model of the crystal structure to achieve the best possible fit with the experimentally observed diffraction data.
Key parameters from the crystallographic refinement of a representative derivative are summarized in the table below. These values are essential for validating the determined structure.
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | Pna21 | Defines the symmetry elements within the unit cell. |
| R-factor (R1) | 0.030 | A low value indicates a good agreement between the observed and calculated structure factor amplitudes for reflections with I > 2σ(I), signifying a reliable model. researchgate.netnih.gov |
| Weighted R-factor (wR2) | 0.059 | A measure of the agreement for all data, with less certain observations given less weight. A low value is desirable. researchgate.netnih.gov |
| Goodness-of-fit (S) | 1.00 | A value close to 1.0 suggests that the model accurately fits the data and the weighting scheme is appropriate. nih.gov |
| Data-to-parameter ratio | 18.3 | A high ratio indicates a robust refinement where the structure is well-determined by the data. researchgate.net |
The low values of the R1 and wR2 factors indicate a high degree of accuracy in the final structural model, meaning the determined atomic positions and bond lengths are reliable. nih.gov The Goodness-of-fit value of exactly 1.00 is ideal, suggesting that the differences between observed and calculated data are consistent with random experimental error. nih.gov The refinement data confirms that the molecular geometry and the analysis of intermolecular interactions are based on a high-quality and precise crystallographic model. acs.orgresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-[(4-Bromobenzyl)amino]benzoic acid, DFT can provide critical insights into its geometry, stability, and reactivity.
The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable three-dimensional structure (the global minimum on the potential energy surface). For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.
The conformational landscape of this molecule is expected to be influenced by the rotational freedom around several key single bonds: the C-N bond of the secondary amine, the N-C bond of the benzyl (B1604629) group, and the C-C bond connecting the carboxyl group to the phenyl ring. Analysis of related structures, such as derivatives of p-aminobenzoic acid, suggests that the molecule likely adopts a conformation where the phenyl rings are not coplanar to minimize steric hindrance. researchgate.net The amino bridge introduces a degree of flexibility. The carboxylic acid group is expected to form strong intermolecular hydrogen bonds, often leading to dimeric structures in the solid state, a common feature observed in the crystal structures of PABA and its derivatives. researchgate.netresearchgate.net
A computational study on 4-amino-3-bromobenzoic acid, a related compound, revealed that molecules form dimers through pairs of O-H···O hydrogen bonds involving the carboxylate groups. researchgate.net It is highly probable that this compound would exhibit similar dimeric self-assembly.
Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value Range/Observation | Rationale based on Analogous Compounds |
| Dihedral Angle (Phenyl-N-Benzyl) | Non-planar | To minimize steric repulsion between the bulky phenyl and benzyl groups. |
| Carboxylic Acid O-H···O Hydrogen Bond | ~1.6 - 1.8 Å | Typical for carboxylic acid dimers observed in related crystal structures. researchgate.net |
| C=O Bond Length | ~1.22 Å | Standard for a carboxylic acid carbonyl group. |
| C-O Bond Length | ~1.34 Å | Standard for a carboxylic acid hydroxyl group. |
| C-Br Bond Length | ~1.90 Å | Consistent with brominated aromatic systems. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(amino)benzoic acid moiety, specifically the nitrogen atom and the attached phenyl ring, which act as electron-donating groups. The LUMO is likely to be distributed over the electron-withdrawing 4-bromobenzyl portion of the molecule. In silico studies on afatinib (B358) derivatives, which also feature complex aromatic structures, show similar distributions where HOMO and LUMO are localized on different parts of the molecule, indicating potential for charge transfer interactions. mdpi.com
The HOMO-LUMO energy gap is anticipated to be in a range that suggests moderate reactivity, making it a potentially useful intermediate in organic synthesis. A smaller energy gap implies higher reactivity and lower kinetic stability. Theoretical studies on various p-aminobenzoic acid derivatives have shown that substitutions on the aromatic rings can modulate this gap, thereby tuning the molecule's electronic properties and reactivity. ufms.br
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Location of Electron Density | Implication for Reactivity |
| HOMO | 4-(amino)benzoic acid moiety (especially N atom and phenyl ring) | Site for electrophilic attack (electron donation). |
| LUMO | 4-bromobenzyl moiety (especially the phenyl ring) | Site for nucleophilic attack (electron acceptance). |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity, suitable for further chemical modification. |
DFT calculations can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. For this compound, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), the C=O stretch of the carboxyl group (~1680-1710 cm⁻¹), and various C-H and C=C aromatic stretches. Studies on other p-aminobenzoic acid derivatives have successfully used DFT to assign experimental IR bands. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for the aromatic protons would appear in the range of ~6.5-8.0 ppm, with the protons on the benzoic acid ring being influenced by both the amino and carboxyl groups. The benzylic protons (-CH₂-) would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4.3-4.6 ppm. The presence of the bromine atom would influence the chemical shifts of the protons on the bromobenzyl ring. Such predictions have been shown to be in good agreement with experimental data for a wide range of organic molecules. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein target.
Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. The 4-aminobenzoic acid scaffold is a known pharmacophore and is a precursor for the synthesis of folate, which is essential for many pathogens. mdpi.comnih.gov Therefore, enzymes in the folate biosynthesis pathway could be potential targets.
Molecular docking studies on derivatives of p-aminobenzoic acid have been performed to investigate their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease. ufms.br In such a study, the carboxylic acid group of the ligand typically forms hydrogen bonds with polar residues in the active site, while the aromatic rings engage in π-π stacking or hydrophobic interactions. For this compound, one could predict that the carboxylate group would act as a key hydrogen bond acceptor/donor. The two phenyl rings could engage in hydrophobic interactions or π-stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket. The bromine atom could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Docking programs provide scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) of the ligand to the target protein. A lower binding energy generally indicates a more stable and favorable interaction.
While no specific targets have been validated for this compound, docking it into the active sites of known PABA-binding proteins or other relevant enzymes would provide a theoretical estimation of its inhibitory potential. For instance, molecular modeling studies on benzylaminobenzoic acid derivatives against cholinesterase enzymes have shown good binding energies. nih.gov A similar approach for this compound would involve docking the optimized 3D structure of the molecule into the crystal structure of a target protein. The resulting binding score would provide a quantitative measure of the interaction, and analysis of the docked pose would reveal the specific amino acid residues involved in the binding. This information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related PABA derivatives.
Research on PABA derivatives has shown that their biological activities can be effectively modeled using various molecular descriptors. rsc.org For instance, in QSAR studies of some PABA derivatives, electronic parameters such as the total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been identified as significant descriptors in explaining their antimicrobial activity. rsc.org This suggests that the electronic properties of the molecule, which are influenced by the presence of the bromine atom and the benzyl group in this compound, would likely play a crucial role in any QSAR model developed for its specific activities.
The general approach to developing a QSAR model for a series of analogs of this compound would involve the following steps:
Data Set Preparation: A series of molecules with structural variations to this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's hydrophobicity.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical equation linking the descriptors to the biological activity. The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.
For this compound, key structural features that would be significant in a QSAR model include the electronic influence of the bromine atom on the benzyl ring, the flexibility of the benzyl-amino linkage, and the hydrogen bonding capacity of the carboxylic acid and amino groups.
In Silico ADME Prediction and Molecular Property Profiling (Excluding Toxicity)
Studies on various PABA derivatives and other structurally related compounds have demonstrated the utility of in silico ADME predictions. psu.eduresearchgate.net For instance, predictions for related compounds often include parameters like human oral absorption, plasma protein binding, and central nervous system (CNS) penetration. psu.edu Based on the structural features of this compound, a general profile of its likely ADME properties can be inferred. The presence of the carboxylic acid and secondary amine groups suggests a potential for moderate aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor. The bromobenzyl group will contribute to the lipophilicity of the molecule, which can influence its absorption and distribution characteristics.
Below is a hypothetical in silico ADME and molecular property profile for this compound, generated based on typical values observed for structurally similar compounds in computational studies.
| Property | Predicted Value/Range | Implication |
| Molecular Weight | ~292.13 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | Indicates a balance between hydrophilicity and lipophilicity, which is often favorable for cell membrane permeability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10). |
| Human Oral Absorption | High | The molecule's properties suggest it is likely to be well-absorbed from the gastrointestinal tract. psu.edu |
| Plasma Protein Binding | Moderate to High | The presence of the lipophilic bromobenzyl group may lead to significant binding to plasma proteins like albumin. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The polar carboxylic acid group may limit passive diffusion across the blood-brain barrier. |
It is crucial to emphasize that these are theoretical predictions and would require experimental validation.
Exploration of Reaction Mechanisms via Advanced Computational Methods
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. While specific computational studies on the reaction mechanisms of this compound are not extensively reported, we can explore plausible pathways for its synthesis and reactivity based on theoretical studies of related reactions.
One common method for the synthesis of N-substituted aminobenzoic acids is reductive amination. nih.govorganic-chemistry.org A plausible synthetic route to this compound would involve the reaction of 4-aminobenzoic acid with 4-bromobenzaldehyde (B125591) to form a Schiff base (imine) intermediate, followed by reduction. youtube.com Computational studies on reductive amination mechanisms, often employing DFT, can provide insights into the reaction's thermodynamics and kinetics. rsc.org These studies typically investigate the energy barriers of the key steps, such as the initial nucleophilic attack of the amine on the aldehyde, the dehydration to form the iminium ion, and the subsequent hydride transfer from a reducing agent. rsc.org The electronic nature of the substituents on both the amine and the aldehyde can significantly influence the reaction rates and yields, a phenomenon that can be quantitatively assessed through computational analysis of the transition states. nih.gov
The reactivity of this compound itself can also be explored computationally. The molecule possesses several reactive sites: the aromatic rings, the secondary amine, and the carboxylic acid.
Reactions at the Amino Group: The secondary amine can undergo further alkylation or acylation. Computational models can be used to study the nucleophilicity of the nitrogen atom and the steric hindrance imposed by the benzyl group.
Reactions of the Carboxylic Acid: The carboxylic acid can undergo esterification or amidation. Theoretical studies can model the reaction pathways and predict the activation energies for these transformations.
Reactivity of the Bromobenzyl Group: The bromine atom on the benzyl ring can participate in various reactions, such as nucleophilic aromatic substitution (under specific conditions) or cross-coupling reactions. Quantum chemical calculations can shed light on the bond dissociation energy of the C-Br bond and the susceptibility of the aromatic ring to different types of attack.
Structure Activity Relationship Sar Studies of 4 4 Bromobenzyl Amino Benzoic Acid and Its Analogues
Impact of Aromatic Ring Substitutions on Biological Activity Profiles
The two phenyl rings in the 4-[(4-Bromobenzyl)amino]benzoic acid scaffold are primary sites for modification. The nature, position, and size of substituents on these rings can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing how it interacts with its biological target.
The bromine atom on the benzyl (B1604629) ring is a key feature of the parent compound. In medicinal chemistry, halogen atoms are often introduced to modulate a compound's properties. The replacement of the chlorine atom with the more lipophilic bromine atom has been a strategy aimed at increasing the lipophilic character of molecules while maintaining the substituent's electronic effects. mdpi.com In some series of N-acyl-α-amino acid derivatives, the introduction of a bromine atom proved to be slightly beneficial for biological activity compared to its chloro-derivative. mdpi.com
However, the effect of halogen substitution is highly context-dependent. In studies of other related heterocyclic compounds, the nature and position of the halogen were found to be critical. For instance, in a series of acylhydrazones of iodobenzoic acid, iodine substitution was generally favorable for antimicrobial activity. mdpi.com The specific activity often depended on the halogen's position and the presence of other substituents on the phenyl ring. mdpi.com This highlights that while the bromo-substitution in this compound is significant, its replacement with other halogens like chlorine, fluorine, or iodine could either enhance or diminish activity depending on the specific biological target's binding pocket requirements.
Table 1: Conceptual Effects of Halogen Variation on Molecular Properties
| Halogen | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) | van der Waals Radius (Å) | General Impact on Activity |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | +0.14 | 1.47 | Can block metabolism, may form strong H-bonds |
| Chlorine (Cl) | 3.16 | +0.71 | 1.75 | Increases lipophilicity, common bioisostere for methyl |
| Bromine (Br) | 2.96 | +0.86 | 1.85 | Further increases lipophilicity, good leaving group potential |
| Iodine (I) | 2.66 | +1.12 | 1.98 | Highest lipophilicity, potential for halogen bonding |
Note: This table presents general principles in medicinal chemistry; specific outcomes are target-dependent.
The introduction of alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) groups onto the phenyl rings is another common strategy to probe the SAR of a compound. These groups can influence activity through several mechanisms:
Steric Effects : Bulky groups can create favorable or unfavorable steric interactions within a binding site.
Electronic Effects : Alkyl groups are weakly electron-donating, while alkoxy groups are strongly electron-donating through resonance, which can alter the reactivity and binding properties of the aromatic ring.
Lipophilicity : Both alkyl and alkoxy groups increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
In a structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives, which are also protein kinase CK2 inhibitors, the introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities. nih.gov This suggests that for some targets, the addition of an alkoxy group in a specific position is well-tolerated and can even lead to enhanced antiproliferative activity. nih.gov While direct studies on alkyl or alkoxy substitutions on this compound are not detailed in the provided context, these findings on analogous structures underscore the potential for such modifications to fine-tune biological activity.
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule is a critical pharmacophoric element, often involved in key interactions with biological targets.
The carboxylic acid functional group is a prevalent feature in many therapeutic agents, with approximately 25% of all commercialized pharmaceuticals containing this moiety. wiley-vch.de Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific binding to protein targets. wiley-vch.de
At physiological pH, the carboxylic acid group is typically ionized to its carboxylate form (-COO⁻), allowing it to form strong ionic interactions, or salt bridges, with positively charged amino acid residues like lysine (B10760008) or arginine within a protein's binding site. nih.gov For example, in the development of certain HIV fusion inhibitors, it was proposed that the carboxyl group on a benzene (B151609) ring could form a salt bridge with Lys574 or Arg579 on the surface of the binding site, significantly affecting the molecule's geometry and binding orientation. nih.gov Studies on other 4-aminobenzoic acid derivatives have shown that the carboxyl group is essential for the inhibition of specific targets like multidrug resistance-associated proteins (MRPs), highlighting its indispensable role in their biological activity. nih.gov
Furthermore, in para-aminobenzoic acid systems, the amino group acts as an electron-donating group that can couple its electron density into the aromatic ring and onto the carboxylic acid. nih.govresearchgate.net This electronic communication makes the carboxylic acid group more basic and a more favorable site for certain interactions compared to systems where this resonance is not possible. nih.govresearchgate.net
Modifying the carboxylic acid through esterification (converting -COOH to -COOR) or amidation (converting -COOH to -CONR₂) is a fundamental strategy in drug design.
Esterification : This is often used to create prodrugs. The ester masks the polar carboxylic acid, increasing the molecule's lipophilicity and ability to cross biological membranes. Once inside the target cell, endogenous esterase enzymes can cleave the ester, releasing the active carboxylic acid-containing drug.
Amidation : Converting the carboxylic acid to an amide removes its acidic nature and changes its hydrogen bonding pattern. Amides are relatively stable and can provide a three-dimensional scaffold required for optimal binding to a target enzyme. wiley-vch.de In a study on non-steroidal inhibitors of steroid 5 alpha-reductase, derivatives of 4-(4-(aminocarbonyl)benzoyl)benzoic acid were synthesized and evaluated. nih.gov The results showed that the nature of the amide substitution had a significant impact on inhibitory activity, with the phenylaminocarbonyl derivative showing the most potent activity against the human type 2 isozyme. nih.gov
Table 2: Inhibitory Activity of Amide Derivatives of a Benzoic Acid Scaffold
| Compound | R Group on Amide | Target | IC50 (µM) |
|---|
| 4c | Phenyl | Human 5α-reductase type 2 | 0.82 |
Data sourced from a study on 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives. nih.gov
Isosteric replacement, where the carboxylic acid is substituted with a group having similar steric and electronic properties, is also a common approach. Groups like tetrazoles or acylsulfonamides can mimic the acidic proton and charge distribution of a carboxylic acid while potentially improving metabolic stability or cell permeability. nih.govnih.gov
Influence of Linker Modifications (e.g., Amine vs. Ether Linkages) on Molecular Activity
The secondary amine linker in this compound is not merely a spacer; it is a hydrogen bond donor and its lone pair of electrons participates in the electronic system of the molecule. nih.govresearchgate.net Replacing this amine with an alternative linker, such as an ether (-O-), an amide (-C(O)NH-), or a sulfonyl group (-SO₂-), would significantly alter the molecule's properties:
Ether Linkage (-O-) : An ether linker would remove the hydrogen bond donating capability of the amine but retain some flexibility. It is less basic than an amine.
Amide Linkage (-C(O)NH-) : An amide linker introduces a planar, rigid unit and adds a hydrogen bond acceptor (the carbonyl oxygen), which can drastically change the preferred conformation and introduce new binding interactions.
Sulfonyl Linkage (-SO₂-) : A sulfonyl group, as seen in some related analogues, acts as a rigid, non-basic linker that is a strong hydrogen bond acceptor. mdpi.com
Studies on complex drug conjugates have demonstrated that even subtle changes to a linker, such as altering the stereochemistry of its amino acids, can significantly impact antitumor activity and tolerability. nih.gov A flexible linker can modify the spatial conformation of an entire molecule, which can promote or hinder its biological activity. researchgate.net Therefore, the choice of linker is critical for positioning the two aromatic rings in the optimal orientation for binding to a biological target.
Stereochemical Considerations in Modulating Biological Activity
The principles of stereochemistry are fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. solubilityofthings.comlibretexts.org For a molecule such as this compound, the introduction of chiral centers would result in stereoisomers, namely enantiomers and diastereomers, which could exhibit markedly different pharmacological profiles.
While specific stereochemical studies on this compound were not identified in the reviewed literature, the foundational principles of stereospecificity in bioactive molecules allow for a conceptual discussion of its potential importance. Chirality, or the "handedness" of a molecule, is a key factor in the specificity of drug-receptor interactions. libretexts.org Biological systems, being inherently chiral, can differentiate between stereoisomers, often leading to one isomer being significantly more potent or having a different biological effect than its counterpart. nih.govmdpi.com
For instance, if a chiral center were to be introduced into the structure of this compound, for example by modification of the benzyl or benzoic acid moieties, the resulting enantiomers could have different affinities for a target protein. This is because the precise spatial orientation of functional groups is critical for establishing the necessary binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, within a receptor's binding site. nih.gov
Given these established principles, any future development of analogues of this compound that incorporates chiral elements would necessitate a thorough investigation of the stereochemical aspects of their biological activity. The synthesis and evaluation of individual stereoisomers would be crucial to identify the eutomer (the more active isomer) and to understand the full pharmacological profile of the compound.
Data on the stereoisomers of this compound is not available in the reviewed literature, therefore no data table can be presented.
Biological Activity and Mechanistic Investigations
Exploration of Enzyme Inhibition Profiles
To understand the therapeutic potential of 4-[(4-Bromobenzyl)amino]benzoic acid, a comprehensive screening against a panel of enzymes would be required.
Identification of Specific Enzymatic Targets and their Modulation
Initial studies would involve in vitro assays to determine if the compound inhibits or activates key enzymes implicated in various diseases. For instance, based on the activities of related structures, potential targets could include topoisomerases, which are crucial for DNA replication and are often targeted in cancer therapy, or multidrug resistance-associated proteins (MRPs), which are involved in drug efflux and resistance.
Hypothetical Enzyme Inhibition Data
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Enzyme Target | IC₅₀ (µM) | Type of Modulation |
|---|---|---|
| Topoisomerase I | Not Available | Not Available |
| Topoisomerase II | Not Available | Not Available |
| MRP1 | Not Available | Not Available |
Mechanistic Hypotheses of Enzyme Interaction
Should enzyme inhibition be observed, further studies would be necessary to determine the mechanism of action. This would involve kinetic analyses to ascertain whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. Molecular docking studies could also provide insights into the binding mode of the compound within the enzyme's active or allosteric sites. For example, the presence of the carboxylic acid and the secondary amine in this compound suggests potential for hydrogen bonding interactions with amino acid residues in an enzyme's binding pocket.
Receptor Interaction Studies
Investigating the interaction of this compound with various receptors is another critical step in characterizing its biological activity.
Ligand Binding to Specific Receptors
Given that some benzoic acid derivatives are known to interact with nuclear receptors, a key target for investigation would be the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a regulator of lipid metabolism. Radioligand binding assays or fluorescence-based assays would be employed to determine the binding affinity (Ki or Kd) of the compound to these receptors.
Elucidation of Receptor Agonism/Antagonism Mechanisms
Upon confirmation of binding, functional assays would be performed to determine whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. For PPARα, this would typically involve cell-based reporter gene assays that measure the transcriptional activity of the receptor in the presence of the compound. The half-maximal effective concentration (EC₅₀) for agonism or the half-maximal inhibitory concentration (IC₅₀) for antagonism would be determined.
Hypothetical Receptor Activity Data
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | EC₅₀/IC₅₀ (µM) |
|---|---|---|---|
| PPARα | Not Available | Not Available | Not Available |
| PPARγ | Not Available | Not Available | Not Available |
Investigation of Cellular Pathway Modulation
Understanding how this compound affects intracellular signaling pathways is essential to comprehend its cellular effects. Based on the activities of other PABA derivatives, pathways such as the NF-κB and MAPK signaling cascades, which are central to inflammation and cellular stress responses, would be of particular interest. Techniques like Western blotting, ELISA, and quantitative PCR would be used to measure the levels and activation states of key proteins and the expression of target genes within these pathways after treating cells with the compound.
Impact on Signal Transduction Pathways
Currently, detailed studies specifically investigating the impact of this compound on signal transduction pathways are not extensively available in the public research domain. The mechanism of action for many benzoic acid derivatives involves the disruption of cellular homeostasis by interfering with cell membranes and inhibiting the uptake of certain substrates, but specific signaling cascades affected by this particular compound have not been fully characterized.
Effects on Gene Expression and Cellular Processes
Information regarding the specific effects of this compound on gene expression and cellular processes such as apoptosis or cell cycle regulation is limited in currently accessible scientific literature. General studies on related aminobenzoic acid derivatives have indicated a range of biological activities, but direct evidence linking this compound to specific changes in gene expression profiles is not yet established.
Antimicrobial Research Perspectives
Benzoic acid and its derivatives are recognized for their antimicrobial properties, which has led to their use as preservatives in various products. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the pH balance within microbial cells, leading to the inhibition of metabolic processes essential for growth and survival. The lipophilic nature of the undissociated acid allows it to penetrate microbial cell membranes, a key step in its mechanism of action.
Antibacterial Activity Against Specific Strains (e.g., Gram-Positive Pathogens)
While benzoic acid derivatives have demonstrated broad-spectrum antibacterial activity, specific data on the efficacy of this compound against particular bacterial strains, including Gram-positive pathogens, is not well-documented in the available literature. The antibacterial action of benzoic acids is known to be influenced by the type and position of substituents on the aromatic ring. For instance, studies on other benzoic acid derivatives have shown varying levels of inhibition against bacteria like Staphylococcus aureus. However, without specific studies on this compound, its precise antibacterial spectrum remains to be determined.
Table 1: Summary of Antibacterial Activity for Benzoic Acid Derivatives (General)
| Bacterial Type | General Activity of Benzoic Acid Derivatives | Specific Data for this compound |
|---|---|---|
| Gram-Positive Bacteria | Generally susceptible | Data not available |
Antifungal Activity Investigations
The antifungal potential of benzoic acid derivatives is an area of active research. These compounds can inhibit the growth of various fungi and yeasts by disrupting cellular integrity and function. However, specific investigations into the antifungal activity of this compound are not extensively reported.
Exploration of Anti-Biofilm Properties
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some phenolic compounds have been studied for their ability to interfere with biofilm formation. Research into the anti-biofilm properties of this compound is still an emerging area, and specific data on its efficacy in preventing or disrupting biofilms is not currently available.
Antioxidant Activity Evaluation and Related Mechanistic Insights
Phenolic and benzoic acid derivatives are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is highly dependent on the molecular structure, including the presence and position of hydroxyl and other substituent groups.
The evaluation of the antioxidant activity of this compound has not been specifically detailed in the accessible scientific literature. While related benzoic acid compounds have been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, specific antioxidant data for the title compound is not available. The presence of the amino group and the bromine atom would likely influence its antioxidant potential, but dedicated studies are required to quantify this effect.
Table 2: Antioxidant Activity Profile
| Assay Type | Finding for this compound |
|---|---|
| DPPH Radical Scavenging | Data not available |
| H₂O₂ Scavenging | Data not available |
Future Directions in Research and Potential Applications
Advancements in Synthetic Methodologies and Scalability
The synthesis of 4-aminobenzoic acid derivatives is well-established, typically involving the alkylation of PABA. nih.gov Common industrial preparation methods for PABA itself include the oxidation and reduction of p-nitrotoluene or a multi-step process starting from p-methylaniline. google.com One-step methods for creating derivatives involve reacting PABA with various aldehydes to form Schiff bases. mdpi.com
Future advancements are likely to focus on creating more efficient, environmentally friendly, and scalable synthetic routes. Researchers are exploring greener methods, such as the use of ozone in the oxidation of 4-nitrotoluene (B166481) to reduce toxic wastewater and avoid harsh reaction conditions. zsmu.edu.ua The development of catalytic systems, for instance using a mixed cobalt-bromide catalyst, has been shown to increase reaction rates and yields significantly, reaching up to 95.6% for key intermediates. zsmu.edu.ua For derivatives like 4-[(4-Bromobenzyl)amino]benzoic acid, research into microwave-assisted synthesis could offer a path to faster reaction times and improved yields, a technique already applied to other PABA derivatives. nih.gov The scalability of these green methodologies will be crucial for the cost-effective production required for potential pharmaceutical or materials science applications.
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of 4-aminobenzoic acid have demonstrated a variety of biological actions, and future research will aim to elucidate the precise mechanisms underlying these effects. The structural features of this compound—the PABA core, the flexible amino linker, and the bromophenyl group—are key to its interactions with biological targets.
Studies on similar compounds provide a roadmap for investigation. For example, thienopyrimidine derivatives containing a 2-(4-bromobenzyl) group have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication in cancer cells. rsc.orgnih.gov These compounds stabilize the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and inducing cell cycle arrest and apoptosis. rsc.orgnih.gov Other PABA derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and cancer progression. rsc.org The carboxyl group is often crucial for activity, as seen in inhibitors of multidrug resistance-associated proteins (MRPs), where it is necessary for binding and selectivity. nih.govmerckmillipore.com Future mechanistic studies on this compound would likely involve detailed enzymatic assays, X-ray crystallography of protein-ligand complexes, and computational modeling to understand its binding modes and structure-activity relationships at the atomic level.
Exploration of Novel Biological Targets and Therapeutic Research Areas
The PABA scaffold is a privileged structure found in drugs with a wide range of therapeutic uses, including antibacterial, anticancer, and local anesthetic applications. researchgate.net Research into derivatives of this compound is expected to uncover new biological targets and expand its therapeutic potential.
Current research on related compounds highlights several promising areas:
Anticancer: Derivatives have shown potent activity against various cancer cell lines, including lung and oral squamous carcinoma. nih.gov The mechanisms often involve targeting key cancer-related enzymes like topoisomerases, VEGFR-2, and COX-2. nih.govrsc.orgnih.gov A derivative of 2-(4-bromobenzyl) tethered to a thienopyrimidine core was particularly effective against FaDu cancer cells, with an IC₅₀ value of 1.73 μM. rsc.orgnih.gov
Antimicrobial: PABA is essential for folate synthesis in many pathogens. nih.gov Its derivatives can act as competitive inhibitors of dihydropteroate (B1496061) synthase, disrupting this pathway. researchgate.net This has led to the development of compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and potent antifungal properties. nih.govnih.gov
Anti-inflammatory: The inhibition of COX and LOX enzymes, which are key mediators of inflammation, is a known activity of some PABA derivatives. nih.gov Compounds like 4-Amino-3-bromobenzoic acid are used as intermediates in the development of anti-inflammatory agents. chemimpex.com
Neurodegenerative Diseases: Some PABA analogs have been investigated as inhibitors of acetylcholinesterase (AChE), a target in the treatment of Alzheimer's disease. nih.gov
Future exploration will likely involve high-throughput screening of this compound and its analogs against a broader range of biological targets, including kinases, proteases, and GPCRs, to identify new therapeutic opportunities.
Development of the Compound and its Derivatives as Molecular Probes
The inherent structural and electronic properties of PABA derivatives make them attractive candidates for development as molecular probes for biological research. The fluorescent nature of some isomers, for example, can be utilized for bio-analysis. mdpi.com
The this compound structure could be adapted for several probe applications:
Fluorescent Probes: While the parent compound is not strongly fluorescent, modifications to the aromatic systems could yield probes for imaging specific cellular components or processes. The synthesis of yellow fluorescence carbon dots from PABA for detecting Vitamin B12 and for cell imaging demonstrates this potential. sigmaaldrich.com
Photoaffinity Labels: The bromo-substituent could potentially be functionalized to incorporate a photo-reactive group, allowing the compound to be used in photoaffinity labeling experiments to identify and map the binding sites of unknown protein targets.
Targeted Delivery Systems: PABA is a precursor to folate, and folic acid receptors are often overexpressed on the surface of cancer cells. abmole.com Derivatives of this compound could be explored as targeting ligands, attached to nanoparticles or drug conjugates to deliver therapeutic agents specifically to cancer cells. abmole.com
Materials Science Research Applications Based on Structural Features
The rigid aromatic rings, combined with the hydrogen-bonding capabilities of the carboxylic acid and amino groups, make this compound and its derivatives interesting building blocks for materials science.
Potential research directions include:
Metal-Organic Frameworks (MOFs): PABA is used as an organic ligand in the synthesis of MOFs, which are materials with high porosity and potential applications in gas storage, separation, and catalysis. sigmaaldrich.com The specific geometry and functional groups of this compound could be used to construct novel MOFs with tailored properties.
Polymers: As a bifunctional molecule, PABA can be used in the synthesis of polyamides. sigmaaldrich.com The introduction of the bromobenzyl group could impart specific properties, such as flame retardancy or modified thermal stability, to the resulting polymers.
Functionalized Surfaces: The compound can be used to functionalize surfaces, such as electrodes. For instance, PABA has been used to modify graphene electrodes for the development of electrochemical sensors. sigmaaldrich.com The unique structure of this compound could be leveraged to create sensors with high specificity for particular analytes.
Q & A
Q. What are the common synthetic routes for 4-[(4-Bromobenzyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-bromobenzylamine with 4-aminobenzoic acid derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-bromobenzyl bromide with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃).
- Catalytic coupling : Using palladium catalysts for Buchwald-Hartwig amination to enhance yield and reduce side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at moderate temps |
| Reaction Time | 12–24 hrs | Extended time reduces unreacted starting material |
| Catalyst Loading | 2–5 mol% Pd | >5% increases cost without significant yield improvement |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
- X-ray Diffraction (XRD) : Single crystals are grown via slow evaporation (solvent: DCM/methanol). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXTL/SHELXL software refines the structure by minimizing residuals (R-factors) and validating bond lengths/angles .
- Validation Tools : PLATON for checking twinning and CCDC Mercury for visualization.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition efficacy)?
Methodological Answer: Contradictions may arise from:
- Purity Variations : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to verify purity >98% .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzyme inhibition studies. For carbonic anhydrase, use stopped-flow spectrometry with 4-nitrophenyl acetate as substrate .
- Replication : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HeLa) and use positive controls (e.g., acetazolamide).
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting carboxylesterase inhibition?
Methodological Answer:
- Substituent Modification : Synthesize derivatives with varied substituents (e.g., -CF₃, -SO₂NH₂) at the benzyl or benzoic acid moiety to assess steric/electronic effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of carboxylesterase (PDB ID: 1MX1) to predict binding affinities.
- In Vitro Validation : Measure IC₅₀ values via fluorometric assays using 4-methylumbelliferyl acetate as a substrate.
Q. How can discrepancies in molecular conformation (e.g., rotational isomers) be addressed during structural analysis?
Methodological Answer:
- Variable Temperature NMR : Analyze ¹H-NMR spectra at 25°C and −40°C to detect slow rotational isomerism.
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
- XRD vs. NMR : Resolve ambiguities by cross-referencing crystal packing effects (XRD) with solution-state data (NMR) .
Q. What methods ensure compound stability during long-term biochemical assays?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Monitoring : Periodic LC-MS analysis (ESI+ mode) to detect degradation products (e.g., de-brominated byproducts).
- Buffer Compatibility : Avoid phosphate buffers (risk of precipitation); use Tris-HCl (pH 7.4) with 1% DMSO for solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
